Cas no 948290-77-5 (6-Bromo-2-chloro-3-chloromethylquinoline)
6-Bromo-2-chloro-3-chloromethylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-2-chloro-3-(chloromethyl)quinoline
- AB51914
- 6-Bromo-2-chloro-3-chloromethylquinoline
- CTK8E5346
- AGN-PC-01A9JS
- 6-Bromo-2-chloro-3-chloromethylquinolin
- 948290-77-5
- ICFHBEBSACQCJB-UHFFFAOYSA-N
- 6-Bromo-2-chloro-3-chloromethylquinoline, AldrichCPR
- MFCD09787655
- DTXSID20588976
- SCHEMBL1767828
- DA-00318
- YMB29077
- DTXCID60539740
-
- MDL: MFCD09787655
- Inchi: 1S/C10H6BrCl2N/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H,5H2
- InChI Key: ICFHBEBSACQCJB-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=CC(CCl)=C(N=2)Cl
Computed Properties
- Exact Mass: 288.90600
- Monoisotopic Mass: 288.90607g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.685
- Boiling Point: 384.9°C at 760 mmHg
- Flash Point: 186.6°C
- Refractive Index: 1.67
- PSA: 12.89000
- LogP: 4.38950
6-Bromo-2-chloro-3-chloromethylquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318-H413
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-39-45
-
Hazardous Material Identification:
6-Bromo-2-chloro-3-chloromethylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B625700-10mg |
6-Bromo-2-chloro-3-chloromethylquinoline |
948290-77-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B625700-50mg |
6-Bromo-2-chloro-3-chloromethylquinoline |
948290-77-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B625700-100mg |
6-Bromo-2-chloro-3-chloromethylquinoline |
948290-77-5 | 100mg |
$ 115.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000111-1G |
6-Bromo-2-chloro-3-chloromethylquinoline |
948290-77-5 | 1g |
¥4295.04 | 2023-11-11 | ||
| Apollo Scientific | OR307906-1g |
6-Bromo-2-chloro-3-chloromethylquinoline |
948290-77-5 | 1g |
£253.00 | 2025-02-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438082-250mg |
6-Bromo-2-chloro-3-(chloromethyl)quinoline |
948290-77-5 | 98% | 250mg |
¥1275.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438082-1g |
6-Bromo-2-chloro-3-(chloromethyl)quinoline |
948290-77-5 | 98% | 1g |
¥2774.00 | 2024-04-24 | |
| abcr | AB213415-250 mg |
6-Bromo-2-chloro-3-chloromethylquinoline |
948290-77-5 | 250mg |
€161.00 | 2023-05-06 | ||
| abcr | AB213415-1 g |
6-Bromo-2-chloro-3-chloromethylquinoline |
948290-77-5 | 1g |
€365.00 | 2023-05-06 | ||
| abcr | AB213415-5 g |
6-Bromo-2-chloro-3-chloromethylquinoline |
948290-77-5 | 5g |
€1028.00 | 2023-05-06 |
6-Bromo-2-chloro-3-chloromethylquinoline Suppliers
6-Bromo-2-chloro-3-chloromethylquinoline Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 6-Bromo-2-chloro-3-chloromethylquinoline
6-Bromo-2-chloro-3-chloromethylquinoline: A Comprehensive Overview
6-Bromo-2-chloro-3-chloromethylquinoline (CAS No. 948290-77-5) is a highly specialized organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a nitrogen atom in the ring, and they have been extensively studied due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The compound in question, 6-bromo-2-chloro-3-chloromethylquinoline, is particularly notable for its unique substitution pattern, which imparts distinct chemical and biological properties.
The molecular structure of 6-bromo-2-chloro-3-chloromethylquinoline consists of a quinoline ring system with bromine at position 6, chlorine at position 2, and a chloromethyl group (-CH₂Cl) at position 3. This substitution pattern not only enhances the compound's stability but also confers it with specific reactivity and bioactivity. Recent studies have highlighted its potential as a precursor for the synthesis of advanced pharmaceutical agents, particularly in the field of oncology.
One of the most promising applications of 6-bromo-2-chloro-3-chloromethylquinoline lies in its role as an intermediate in drug discovery. Researchers have utilized this compound to develop novel anti-cancer agents by exploiting its ability to undergo various nucleophilic aromatic substitutions. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit significant cytotoxic activity against various human cancer cell lines, including those resistant to conventional chemotherapy drugs.
In addition to its therapeutic potential, 6-bromo-2-chloro-3-chloromethylquinoline has also been explored for its antimicrobial properties. A recent investigation conducted by scientists at the University of California revealed that certain analogs of this compound display potent activity against multidrug-resistant bacteria, such as methicillin-resistant *Staphylococcus aureus* (MRSA). This finding underscores the importance of further research into its potential as an alternative to traditional antibiotics.
The synthesis of 6-bromo-2-chloro-3-chloromethylquinoline involves a multi-step process that typically begins with the preparation of quinoline derivatives through cyclization reactions. The introduction of bromine and chlorine substituents is achieved via electrophilic aromatic substitution, while the chloromethyl group is introduced through nucleophilic aromatic substitution or alkylation reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an environmental perspective, understanding the fate and toxicity of 6-bromo-2-chloro-3-chloromethylquinoline is crucial for ensuring safe handling and disposal practices. Preliminary studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to assess its long-term impact on ecosystems. Regulatory agencies are increasingly emphasizing the importance of green chemistry principles in the synthesis and application of such compounds to minimize their environmental footprint.
In conclusion, 6-bromo-2-chloro-3-chloromethylquinoline (CAS No. 948290-77-5) represents a valuable building block in modern organic chemistry with diverse applications across multiple disciplines. Its unique chemical properties and promising biological activities make it a subject of intense research interest. As scientific advancements continue to unfold, this compound is likely to play an even more significant role in the development of innovative solutions to pressing global challenges.
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